6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide
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Overview
Description
6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a tert-butyl group attached to the nitrogen atom, and a sulfonamide group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6th position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Sulfonamide Formation: The brominated pyridine is then reacted with tert-butylamine and a sulfonyl chloride (e.g., methanesulfonyl chloride) to form the sulfonamide group. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring techniques, such as ReactIR, can help optimize reaction conditions and scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions between small molecules and biological targets.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts
Mechanism of Action
The mechanism of action of 6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom and tert-butyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide: Similar structure but with the bromine atom at the 5th position and the sulfonamide group at the 3rd position.
2,6-Di-tert-butylpyridine: Lacks the bromine and sulfonamide groups but has two tert-butyl groups at the 2nd and 6th positions.
Uniqueness
6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide is unique due to the specific positioning of the bromine, tert-butyl, and sulfonamide groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13BrN2O2S |
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Molecular Weight |
293.18 g/mol |
IUPAC Name |
6-bromo-N-tert-butylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)12-15(13,14)8-6-4-5-7(10)11-8/h4-6,12H,1-3H3 |
InChI Key |
CJVNXDMKGPWXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
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